molecular formula C32H36N6O6S2 B2713226 4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 309969-47-9

4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2713226
CAS RN: 309969-47-9
M. Wt: 664.8
InChI Key: CHGCTDGFGKPNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C32H36N6O6S2 and its molecular weight is 664.8. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Design and Synthesis

Compounds bearing resemblance to the query chemical have been pivotal in drug design, particularly for their therapeutic potentials. For instance, the synthesis of derivatives related to dimethyl-benzo and 1,3,6-oxadiazepine demonstrated promising anticancer activities. These compounds, through their novel chemical structures, offer insights into the development of new therapeutic agents with potential efficacy against cancer (Abu‐Hashem & Aly, 2017). Similarly, the exploration of triazolylindole derivatives for antifungal activity showcases the utility of such compounds in addressing fungal infections, with several derivatives exhibiting significant efficacy (Singh & Vedi, 2014).

Molecular Docking and Drug Mechanisms

The study of molecules that share a structural framework with the query compound often involves molecular docking techniques to understand their interaction with biological targets. This approach aids in the rational design of drugs by predicting how these molecules might bind to enzymes or receptors, providing insights into their potential mechanisms of action. For example, new Schiff bases derived from sulfa drugs have been characterized and analyzed for enzyme inhibition capabilities, showcasing the importance of structural analysis in understanding drug interactions at the molecular level (Alyar et al., 2019).

Materials Science and Engineering

The structural motifs present in the query compound are also relevant in materials science, where such molecules can be utilized in the development of new materials with unique properties. For instance, hyperbranched aromatic polyimides synthesized from related precursors exhibit significant solubility in common solvents, highlighting their potential applications in high-performance materials (Yamanaka, Jikei, & Kakimoto, 2000).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N6O6S2/c1-5-36(6-2)46(41,42)25-14-11-23(12-15-25)31(40)33-20-29-34-35-32(38(29)27-19-24(43-3)13-16-28(27)44-4)45-21-30(39)37-18-17-22-9-7-8-10-26(22)37/h7-16,19H,5-6,17-18,20-21H2,1-4H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGCTDGFGKPNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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